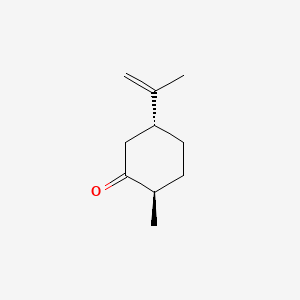
(+)-Dihydrocarvone
Overview
Description
(+)-Dihydrocarvone, a monoterpenoid compound found in caraway oil, is a key building block to synthesize sesquiterpenes. It is generally produced either by the hydrogenation of carvone or oxidation of limonene.
This compound is a dihydrocarvone in (R,R) configuration. It is an enantiomer of a (-)-dihydrocarvone.
Scientific Research Applications
Synthesis of Biologically Active Compounds
(Verstegen‐Haaksma et al., 1995) explored the use of S-(+)-Carvone, a major compound of caraway oil, as a chiral starting material in synthesizing biologically active natural compounds. Their research successfully produced several important compounds like (+)-α-cyperone, which has anti-malaria activity, and (−)-polygodial, an insect-antifeedant.
Environmental Fate and Degradation
(Huang et al., 2022) studied the degradation of Carvone in soil and water, identifying dihydrocarvone as one of the degradation products. They quantified the levels of dihydrocarvone in different environmental conditions, providing insight into its environmental fate.
Bioreductions Using Microorganisms
(Mähler et al., 2019) discussed the asymmetric bioreduction of (R)-Carvone to dihydrocarvone using optimized Ene Reductases in Escherichia coli cells. This process allows for the efficient production of (2R,5R)-dihydrocarvone, a useful building block in industry.
Polymer Synthesis
(Lowe et al., 2009) investigated the use of oxidized dihydrocarvone as a monomer in the synthesis of shape-memory polyesters. This approach offers a pathway to produce sustainable and high-performance materials from natural products.
Catalytic Hydrogenation
(Demidova et al., 2015) conducted studies on the selective hydrogenation of natural carvone to dihydrocarvone using a gold catalyst. This method showed high stereo- and chemoselectivity, important for industrial applications.
Identification of Functional Genes
(Zhang et al., 2021) identified genes in Klebsiella sp. responsible for converting limonene to trans-dihydrocarvone. This research contributes to the understanding of biotransformation processes and aids in the development of synthetic biology strategies for industrial production.
Properties
IUPAC Name |
(2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895818, DTXSID80881218 | |
| Record name | (+/-)-Dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R)-(+)-Dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5948-04-9, 5524-05-0 | |
| Record name | Dihydrocarvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5948-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Dihydrocarvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Dihydrocarvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005524050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005948049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R)-(+)-Dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-trans)-2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCARVONE, TRANS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTA43H364Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-dihydrocarvone?
A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers commonly characterize this compound using various spectroscopic techniques, including IR, MS, and NMR (1H and 13C) spectroscopy [, ]. These techniques provide valuable information about the compound's functional groups, structure, and purity.
Q3: Can this compound be synthesized, and what are its applications?
A3: this compound is often synthesized from readily available starting materials like this compound [, , ]. It serves as a key intermediate in the synthesis of various natural products, including eudesmane and guaiane sesquiterpenes [, , , ]. Additionally, its potential as a fragrance compound and building block for polymers is being explored [].
Q4: How does this compound interact with biological systems?
A4: Research suggests that this compound exhibits repellent activity against insects, particularly the German cockroach (Blattella germanica) []. Studies on honeybees (Apis mellifera) revealed that this compound elicits avoidance behavior, possibly contributing to the bees' low preference for tomato flowers [].
Q5: Are there any studies on the biotransformation of this compound?
A5: Yes, researchers have explored the biotransformation of this compound using various microorganisms. For example, a strain of Aspergillus niger was shown to reduce this compound primarily to (-)-isodihydrocarvone, (-)-isodihydrocarveol, and (-)-neoisodihydrocarveol []. Another study employed non-conventional yeasts for the bioreduction of this compound, yielding (1R,4R)-dihydrocarvone as the main product [].
Q6: What are the implications of this compound's biotransformation?
A6: The biotransformation of this compound by microorganisms highlights its potential role in the production of valuable flavour and fragrance compounds []. Understanding these metabolic pathways can lead to the development of sustainable and efficient biocatalytic processes.
Q7: Does the stereochemistry of dihydrocarvone affect its biological activity?
A7: Yes, stereochemistry plays a crucial role in the biological activity of dihydrocarvone. For instance, while this compound showed deterrent activity against peach potato aphids (Myzus persicae), its stereoisomer with different oxygen incorporation patterns displayed attractive or inactive properties []. Additionally, in the wing spot test using Drosophila melanogaster, (S)-(+)-carvone showed inconclusive results, whereas its enantiomer (R)-(-)-carvone showed a significant increase in mutant spots, suggesting mutagenic activity [].
Q8: Are there any studies investigating the structure-activity relationship of this compound derivatives?
A8: Researchers have synthesized various derivatives of this compound and evaluated their binding affinities for sigma-1 and cannabinoid-1 (CB1) receptors []. These studies aim to develop novel compounds with improved selectivity and potency for treating psychiatric disorders.
Q9: What is known about the environmental impact of this compound?
A9: While specific information on the environmental impact and degradation of this compound is limited in the provided research, it's crucial to consider the potential ecological effects of this compound, especially concerning its use as a repellent []. Sustainable practices, including responsible waste management and exploration of alternative compounds, are essential for mitigating potential negative impacts [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)
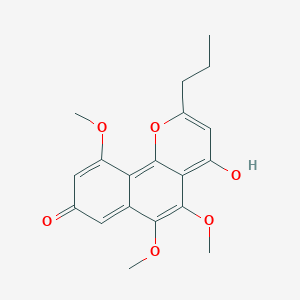
![5-(methoxymethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1216017.png)
![2-(4-Methoxyphenyl)-3-propylimidazo[4,5-b]quinoxaline](/img/structure/B1216019.png)
![1-[3-[1-Cyano-2-oxo-2-[(phenylmethyl)amino]ethyl]-2-quinoxalinyl]-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1216020.png)
![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)
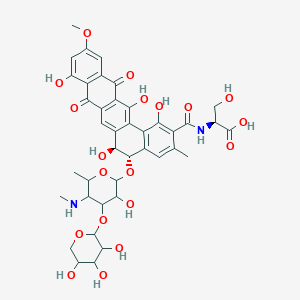
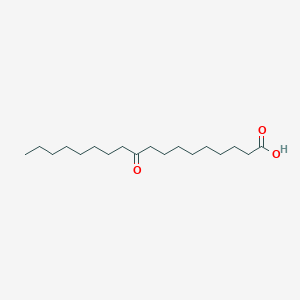
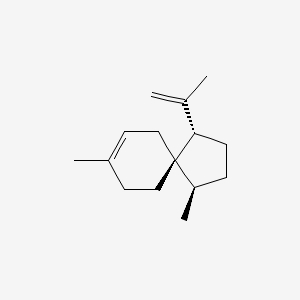
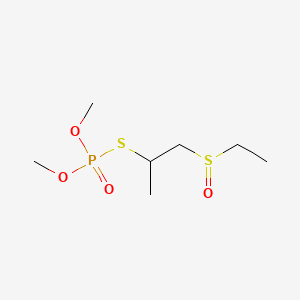


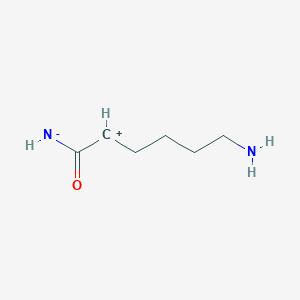
![Diethylaminoethyl 2-[(2,3-dimethylphenyl)amino]benzoate](/img/structure/B1216038.png)
